![molecular formula C18H22N2O4S B5547782 (1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5547782.png)

(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

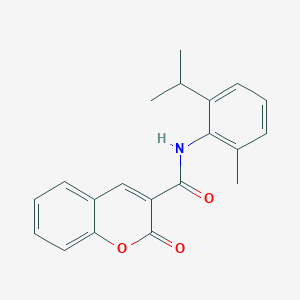

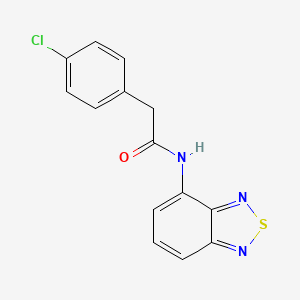

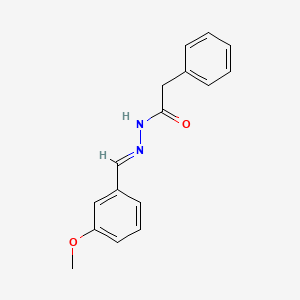

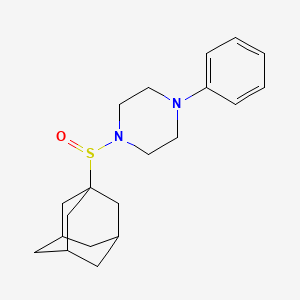

The synthesis of compounds similar to (1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol often involves multistep synthetic routes that include key reactions like condensation, cyclization, and functional group transformations. For instance, the condensation of 4-benzamido-3-oxothiophan with acrolein has been shown to yield related compounds through reactions influenced by catalysts with basic character, leading to compounds with spiro and azaspiro structures (Mikhno et al., 1978).

Molecular Structure Analysis

Structural and conformational analyses of similar compounds involve advanced spectroscopic techniques like IR, Raman, NMR, and X-ray crystallography. These studies provide insights into the preferred conformations, molecular arrangements, and intermolecular interactions within the compounds. For example, a study on carbamates derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol utilized NMR and IR spectroscopy for structural elucidation (Iriepa et al., 1997).

Applications De Recherche Scientifique

Benzothiazole Derivatives in Scientific Research

Benzothiazole derivatives are utilized across various scientific disciplines due to their diverse biological activities and applications. They are found in high-production-volume chemicals used as corrosion inhibitors and are distributed widely in the environment. Their presence has been detected in human urine across several countries, indicating widespread exposure and potential environmental and health implications. These derivatives are also involved in the development of pharmaceuticals, highlighting their significance in medicinal chemistry and drug design. For instance, benzothiazoles have been synthesized for pharmacological studies, demonstrating analgesic activity and potential for drug-induced behavioral alterations in preclinical models. Furthermore, their antiviral activities have been explored, particularly against human coronavirus and influenza virus, suggesting their role in antiviral drug development. The synthesis of benzothiazole carbamates derived from azabicyclo nonan-ol and their evaluation for analgesic activity exemplifies the ongoing research into new therapeutic agents based on this scaffold (Iriepa et al., 1997).

Azaspiro Nonan-ol Structures in Scientific Research

Azaspiro nonan-ol structures feature prominently in the synthesis of novel compounds with potential therapeutic applications. These compounds have been investigated for their anti-coronavirus activity, showcasing the versatility of the azaspiro[4.5]decan-3-one scaffold for antiviral drug development. The structural complexity of azaspiro nonan-ols allows for the design of molecules with specific biological activities, including antimicrobial properties. The synthesis and evaluation of spirothiazolo derivatives as antimicrobial agents highlight the potential of these compounds in addressing microbial resistance and developing new antibiotics. Additionally, the synthesis of carbamates from azabicyclic chloroformate and their crystallographic study provide insights into the conformational preferences of these molecules, which is crucial for understanding their biological activities (Iriepa et al., 2004).

Propriétés

IUPAC Name |

1,3-benzothiazol-6-yl-[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c21-7-8-24-16-10-15(22)18(16)3-5-20(6-4-18)17(23)12-1-2-13-14(9-12)25-11-19-13/h1-2,9,11,15-16,21-22H,3-8,10H2/t15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUGZEOMTMFBJB-CVEARBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(CC2OCCO)O)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12[C@@H](C[C@@H]2OCCO)O)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,3S*)-7-(1,3-benzothiazol-6-ylcarbonyl)-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopropyl-2-[(2-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5547708.png)

![N-(3-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5547715.png)

![N-ethyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5547749.png)

![(4aS*,7aR*)-1-(5-methoxy-2-furoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5547754.png)

![4-hydroxy-2-(phenoxymethyl)-N-[1-(1,3-thiazol-2-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B5547809.png)